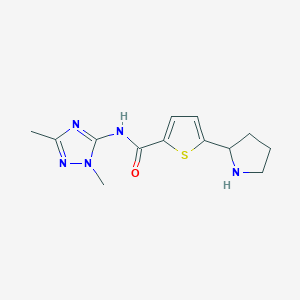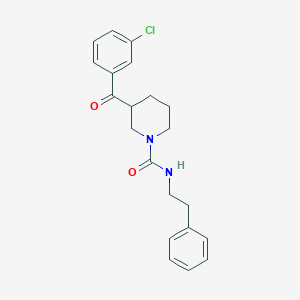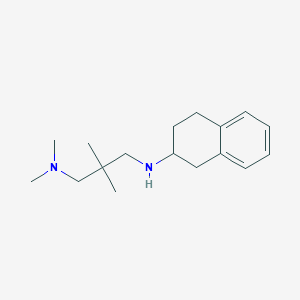![molecular formula C28H28N2O2 B5961845 N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide](/img/structure/B5961845.png)
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety and a benzyl(methyl)amino group. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 1,3-dihydroindene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may serve as a lead compound in the development of new therapeutic agents.
Industry: Its unique properties can be exploited in the production of specialized materials and chemicals
Mecanismo De Acción
The exact mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may exhibit cholinergic properties, potentiating dopamine while partially inhibiting serotonin . Further research is needed to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide include:
Nicardipine: A calcium channel blocker used in the treatment of hypertension and angina.
Phenylephrine: A medication used to relieve nasal congestion.
Uniqueness
What sets this compound apart is its unique structure, which combines an indene moiety with a benzyl(methyl)amino group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-30(18-20-9-3-2-4-10-20)28(16-21-11-5-6-12-22(21)17-28)19-29-27(32)25-15-26(31)24-14-8-7-13-23(24)25/h2-14,25H,15-19H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEPZCSLMSPWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)C4CC(=O)C5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5961766.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5961772.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5961782.png)
![2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE](/img/structure/B5961796.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5961803.png)

![N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B5961810.png)
![1-[(3-methoxyphenyl)methyl]-N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-amine](/img/structure/B5961816.png)
![3-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5961822.png)
![4-[1-[(1-methyl-5-phenylpyrazol-4-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B5961824.png)

![N-(2-chlorobenzyl)-3-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5961833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5961848.png)
